5-HT2A antagonist 2

Pharmacokinetics Oral bioavailability In vivo research

Substituting 5-HT2A antagonists risks confounded data: ketanserin introduces α1-adrenergic artifacts, MDL 100,907 suffers poor oral bioavailability, and pimavanserin's 57 h half-life precludes acute studies. 5-HT2A antagonist 2 (CAS 2641482-08-6) resolves these limitations: • Selective 5-HT2A antagonism (IC50 14 nM); clean cytotoxicity profile across VERO, HFL-1, L929, NIH3T3, CHO-K1 • 73% oral bioavailability (dog); defined PK in rat (t1/2 4.4 h) and dog (t1/2 8.6 h) • Validated in 12-week HFD-MASLD and CDAHFD liver fibrosis mouse models (5-10 mg/kg p.o.) ≥98% purity; room temperature shipping.

Molecular Formula C30H33ClN4O2
Molecular Weight 517.1 g/mol
Cat. No. B12380069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2A antagonist 2
Molecular FormulaC30H33ClN4O2
Molecular Weight517.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3
InChIInChI=1S/C30H33ClN4O2/c1-19-24(30(37)35-14-3-5-26(36)29(35)33-19)12-17-34-15-10-20(11-16-34)27-25-9-8-23(31)18-22(25)7-6-21-4-2-13-32-28(21)27/h2,4,8-9,13,18,26,36H,3,5-7,10-12,14-17H2,1H3
InChIKeyNZRINYAGEMQBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2A Antagonist 2: Overview


5-HT2A antagonist 2 (CAS 2641482-08-6, molecular formula C30H33ClN4O2, molecular weight 517.06 g/mol) is a selective, orally active antagonist of the serotonin 5-HT2A receptor with an IC50 of 14 nM . The compound exhibits favorable chemical, hepatocyte, and plasma stability, and demonstrates no significant cytotoxicity across a panel of cell lines including VERO, HFL-1, L929, NIH3T3, and CHO-K1 . These properties position it as a research tool suitable for both in vitro and in vivo applications where oral administration and predictable pharmacokinetics are required.

Oral in vivo models requiring PK predictability
Metabolic disease research (MASLD, obesity) in rodents
Chronic dosing studies needing low cytotoxicity profile
5-HT2A pathway studies avoiding α1-adrenergic crosstalk

Why 5-HT2A Antagonist 2 Cannot Be Substituted


Substitution among 5-HT2A antagonists in research settings is fraught with risk due to profound differences in oral bioavailability, metabolic stability, off-target receptor engagement, and species-specific pharmacokinetics. For instance, while MDL 100,907 (volinanserin) exhibits subnanomolar affinity (Ki = 0.36 nM), it undergoes extensive first-pass metabolism that limits its oral utility in rodent models [1]. Ketanserin, a widely used 5-HT2A antagonist, possesses significant α1-adrenergic antagonist activity (Ki ~28 nM) that can confound cardiovascular and behavioral readouts [2]. Pimavanserin, though orally bioavailable, exhibits an exceptionally long half-life (~57 hours in humans) and inverse agonist activity that may not be suitable for acute intervention studies [3]. 5-HT2A antagonist 2 offers a differentiated profile—oral activity, defined rodent and canine pharmacokinetics, and in vivo efficacy in metabolic disease models—that cannot be replicated by simply substituting any in-class compound. The following evidence guide quantifies these differences.

Oral Route MDL 100,907 first-pass metabolism may limit oral exposure; oral PK profile may not transfer.
Off-Target Ketanserin α1-adrenergic activity may confound cardiovascular and behavioral readouts.
Half-Life Pimavanserin's extended half-life may introduce accumulation risk in rodent models.

Quantitative Evidence vs. Comparator 5-HT2A Antagonists


Oral Bioavailability Advantage Over MDL 100,907

5-HT2A antagonist 2 demonstrates an oral bioavailability of 73% in dogs following oral administration (AUC 19.11 μg·h/mL after oral dose vs. 16.79 μg·h/mL after IV dose of 5 mg/kg) . In contrast, MDL 100,907, despite its subnanomolar affinity (Ki = 0.36 nM), undergoes extensive first-pass metabolism in rats and dogs, significantly limiting its oral bioavailability for in vivo studies [1]. This difference in oral exposure is critical for researchers requiring reliable systemic drug levels after oral gavage.

Oral Bioavailability
Cross-study comparable
Target: 73% in dogs (AUC 19.11 vs. 16.79 µg·h/mL).
MDL 100,907: extensive first-pass metabolism, poorly bioavailable.
Supports oral gavage studies with reliable systemic exposure.
Data from cross-study canine PK reports; direct comparison not performed.
Pharmacokinetics Oral bioavailability In vivo research

Half-Life Advantage Over Pimavanserin

Following intravenous administration (5 mg/kg), the half-life of 5-HT2A antagonist 2 is 4.4 hours in rats and 8.6 hours in dogs . This contrasts sharply with pimavanserin, which exhibits a mean terminal half-life of 57 hours in humans and >42.6% oral bioavailability in rats [1][2]. Ketanserin shows a terminal half-life of approximately 14-17 hours in humans but with only ~50% oral bioavailability [3]. The intermediate half-life of 5-HT2A antagonist 2 allows for once-daily or twice-daily dosing regimens in rodent studies without the risk of drug accumulation associated with pimavanserin, while still providing sufficient exposure for target engagement.

Half-Life
Cross-study comparable
Target: 4.4 h (rat), 8.6 h (dog).
Pimavanserin: 57 h (human).
Reduces carryover risk in multi-phase rodent studies.
Species difference limits direct half-life extrapolation.
Half-life Pharmacokinetics In vivo dosing

In Vivo MASLD Efficacy

5-HT2A antagonist 2, administered orally at 5-10 mg/kg daily for 12 weeks, significantly counteracted high-fat diet (HFD)-induced metabolic syndrome associated steatohepatitis (MASLD) in C57BL/6J mice. Treatment reduced liver and inguinal white adipose tissue (iWAT) fat mass and weight, improved glucose tolerance, and diminished hepatic steatosis, lobular inflammation, and hepatocyte ballooning . In a choline-deficient, L-amino acid-defined high-fat diet (CDAHFD) mouse model of liver fibrosis, the same dosing regimen reduced mRNA expression of col1a1 and α-SMA, decreased collagen accumulation, and lowered expression of α-SMA, TNF-α, and IL-1β . In contrast, while MDL 100,907 has been studied in behavioral and neurological models, there are no published reports demonstrating its efficacy in metabolic syndrome or liver fibrosis models. Similarly, ketanserin's α1-adrenergic antagonist activity complicates its use in metabolic studies due to cardiovascular off-target effects [1].

MASLD Model Response
Class-level inference
Reduced steatosis, inflammation, and fibrosis markers in HFD and CDAHFD mouse models (5-10 mg/kg, 12 weeks).
Reported model-response endpoint context for metabolic studies.
Comparator MDL 100,907 lacks published MASLD data.
Metabolic syndrome Steatohepatitis In vivo efficacy

Stability and Low Cytotoxicity Profile

5-HT2A antagonist 2 demonstrates good chemical stability, hepatocyte stability, and plasma stability, with no significant cytotoxicity observed in VERO, HFL-1, L929, NIH3T3, and CHO-K1 cell lines at tested concentrations . In contrast, ketanserin, while also a 5-HT2A antagonist, possesses significant α1-adrenergic receptor antagonist activity (Ki = 28 nM) [1] and has been reported to exhibit cytotoxicity in certain cell types at higher concentrations [2]. The clean cytotoxicity profile of 5-HT2A antagonist 2 reduces the risk of confounding cell death or stress responses in long-term in vitro assays or in vivo toxicity studies.

Cytotoxicity Profile
Cross-study comparable
No significant cytotoxicity in VERO, HFL-1, L929, NIH3T3, CHO-K1 lines.
Supports long-term assay context with minimal cell-stress confounding.
Ketanserin has known α1-adrenergic activity and cytotoxicity concerns.
Chemical stability Hepatocyte stability Cytotoxicity

Research Applications of 5-HT2A Antagonist 2


Metabolic Syndrome and MASLD Oral Dosing Studies

Based on demonstrated efficacy in HFD-induced metabolic syndrome and CDAHFD-induced liver fibrosis models in mice , 5-HT2A antagonist 2 is ideally suited for studies investigating the role of peripheral 5-HT2A receptors in metabolic dysfunction-associated steatohepatitis (MASLD), obesity, and insulin resistance. Its oral bioavailability (73% in dogs) and defined pharmacokinetic profile enable reliable dosing via oral gavage, a critical advantage over poorly bioavailable alternatives like MDL 100,907 [1].

PK-PD Modeling in Rodents and Dogs

The compound's well-characterized pharmacokinetic parameters in rats (half-life 4.4 h, CL 2.82 L/h/kg, Vd 8.86 L/kg) and dogs (half-life 8.6 h, CL 0.42 L/h/kg, Vd 4.36 L/kg) make it a valuable tool for PK-PD studies. Researchers can use these data to design dosing regimens that maintain target coverage while avoiding drug accumulation, a concern with long-half-life compounds such as pimavanserin (57 h in humans) [2]. This facilitates translation of in vitro potency (IC50 14 nM) to in vivo target engagement.

Low Cytotoxicity Chronic In Vivo Studies

The compound's favorable chemical, hepatocyte, and plasma stability combined with a clean cytotoxicity profile across multiple cell lines supports its use in chronic in vivo studies where long-term dosing may otherwise lead to confounding toxicity or metabolic instability. This is particularly important for studies lasting weeks to months, such as the 12-week MASLD studies described in the literature . In contrast, ketanserin's α1-adrenergic antagonist activity [3] can introduce cardiovascular and behavioral artifacts that complicate interpretation of chronic dosing experiments.

Differentiating 5-HT2A from 5-HT2C/5-HT2B Effects

Although quantitative selectivity data for 5-HT2A antagonist 2 over other 5-HT receptor subtypes are not fully disclosed in vendor datasheets, its classification as a 'selective' antagonist and its oral activity profile make it suitable for use in studies alongside selective 5-HT2C antagonists (e.g., SB 242084) or 5-HT2B antagonists to dissect the relative contributions of each receptor subtype in complex physiological or behavioral readouts. Researchers should confirm selectivity through in-house profiling, but the compound's favorable pharmacokinetic and safety profile provides a reliable foundation for such comparative work.

Application
Selection Property
Validation Focus
MASLD Oral Dosing Studies
Oral bioavailability and model-response context
Metabolic endpoint reproducibility after oral gavage
PK-PD Modeling in Rodents
Defined PK parameters and intermediate half-life
Exposure-model validation without accumulation artifacts
Chronic In Vivo Studies
Stability and low cytotoxicity profile
Long-term tolerability endpoint monitoring
5-HT2 Subtype Dissection
Selective 5-HT2A antagonist profile
Comparative pathway-response vs. 2C/2B antagonists

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